molecular formula C16H15ClN2O4 B4979927 N-(4-chloro-3-nitrophenyl)-4-propoxybenzamide CAS No. 6241-96-9

N-(4-chloro-3-nitrophenyl)-4-propoxybenzamide

Cat. No.: B4979927
CAS No.: 6241-96-9
M. Wt: 334.75 g/mol
InChI Key: LZOMGLMKQIVPOW-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-4-propoxybenzamide: is an organic compound that features a benzamide core substituted with a 4-chloro-3-nitrophenyl group and a propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-3-nitrophenyl)-4-propoxybenzamide typically involves the reaction of 4-chloro-3-nitroaniline with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the synthesis may involve similar steps but with optimizations for larger-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process may also be scaled up using industrial chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-(4-chloro-3-nitrophenyl)-4-propoxybenzamide can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water.

Major Products Formed:

    Reduction: N-(4-chloro-3-aminophenyl)-4-propoxybenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-chloro-3-nitroaniline and 4-propoxybenzoic acid.

Scientific Research Applications

Chemistry: N-(4-chloro-3-nitrophenyl)-4-propoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of nitro and chloro substituents on biological activity. It may serve as a model compound in the development of new pharmaceuticals.

Medicine: Potential applications in medicinal chemistry include the development of new drugs with antibacterial or anticancer properties. The compound’s structure allows for modifications that can enhance its biological activity.

Industry: In the materials science industry, this compound can be used in the synthesis of polymers and other materials with specific properties. Its functional groups make it a versatile building block for various applications.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-4-propoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The nitro and chloro groups can influence its binding affinity and specificity. The compound may also undergo metabolic transformations in the body, leading to active metabolites that exert their effects.

Comparison with Similar Compounds

    4-chloro-3-nitrophenol: Shares the nitro and chloro substituents but lacks the benzamide and propoxy groups.

    4-chloro-3-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of the benzamide.

    N-(4-chloro-3-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of the propoxybenzamide.

Uniqueness: N-(4-chloro-3-nitrophenyl)-4-propoxybenzamide is unique due to the combination of its functional groups. The presence of both the nitro and chloro groups, along with the propoxybenzamide moiety, provides a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c1-2-9-23-13-6-3-11(4-7-13)16(20)18-12-5-8-14(17)15(10-12)19(21)22/h3-8,10H,2,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOMGLMKQIVPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20367561
Record name N-(4-Chloro-3-nitrophenyl)-4-propoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6241-96-9
Record name N-(4-Chloro-3-nitrophenyl)-4-propoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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